Regiochemical Identity Confirmation: 3-Methyl vs. 5-Methyl Isomer Structural Differentiation by SMILES and InChI Key
The target compound is unambiguously the 3-methyl isomer, confirmed by the SMILES string 'Cc1nn(CCC#N)cc1C(=O)O' and InChI Key 'JLVISROBJOAGMU-UHFFFAOYSA-N' . The positional isomer 1-(2-cyanoethyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS 1020703-75-6) carries the methyl group at position 5, with SMILES 'Cc1c(C(=O)O)cnn1CCC#N' and InChI Key 'LULTVFMVOYHFFR-UHFFFAOYSA-N' . This single-atom positional shift is critical; in analogous 1-carboxymethyl-3-methyl-1H-pyrazole-4-carboxylic acid (H2L2) and its 5-methyl isomer (H2L1), X-ray crystallography revealed that the two isomers coordinate to Cd(II) and Zn(II) ions with different geometries and generate distinct 3D hydrogen-bonded supramolecular networks [1].
| Evidence Dimension | Regiochemical identity (methyl position on pyrazole ring) |
|---|---|
| Target Compound Data | 3-methyl substitution; SMILES: Cc1nn(CCC#N)cc1C(=O)O; InChI Key: JLVISROBJOAGMU-UHFFFAOYSA-N |
| Comparator Or Baseline | 5-methyl isomer (CAS 1020703-75-6); SMILES: Cc1c(C(=O)O)cnn1CCC#N; InChI Key: LULTVFMVOYHFFR-UHFFFAOYSA-N |
| Quantified Difference | Methyl group located at position 3 vs. position 5; distinct InChI Keys confirm non-interchangeable structures. |
| Conditions | Structure elucidation by SMILES/InChI; solid-state coordination behavior referenced from X-ray diffraction of H2L1 (5-methyl) and H2L2 (3-methyl) analogs. |
Why This Matters
This ensures procurement of the correct isomer, as substitution with the 5-methyl variant yields a chemically distinct entity that can alter coordination chemistry and supramolecular assembly.
- [1] Wang, B., et al. Transition Metal Chemistry, 2014, 39, 559–566. https://doi.org/10.1007/s11243-014-9833-x. View Source
